Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-
Description
Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Medicinal Chemistry and Chemical Biology
The imidazo[1,2-a]pyridine scaffold is a fused bicyclic system consisting of an imidazole (B134444) ring fused to a pyridine (B92270) ring. This structural motif is not only present in a variety of commercially available drugs but is also a focal point of extensive research due to its broad spectrum of pharmacological properties. nih.govnih.gov Its "privileged" status stems from its ability to interact with multiple biological targets, leading to a diverse range of activities.
Marketed drugs containing the imidazo[1,2-a]pyridine core include Zolpidem (a hypnotic), Alpidem (B1665719) (an anxiolytic), and Olprinone (a cardiotonic), highlighting the therapeutic versatility of this scaffold. nih.govmdpi.com The research interest in this scaffold is driven by its demonstrated efficacy in various therapeutic areas, including but not limited to:
Anticancer: Derivatives have shown potential in cancer therapy. acs.org
Anti-inflammatory: Certain compounds exhibit significant anti-inflammatory properties. researchgate.netnih.gov
Antituberculosis: The scaffold is a key component in the development of new agents against multidrug-resistant tuberculosis. acs.org
Antiparasitic: Imidazo[1,2-a]pyridine derivatives have been investigated for their activity against parasites like Entamoeba histolytica and Trichomonas vaginalis. nih.govnih.gov
Neurological Disorders: The scaffold is a cornerstone for ligands targeting receptors in the central nervous system, such as β-amyloid plaques. acs.org
The synthetic accessibility and the ease of functionalization at various positions of the imidazo[1,2-a]pyridine ring system further enhance its appeal to medicinal chemists for the generation of diverse chemical libraries for biological screening. researchgate.netnih.govmdpi.com
The Unique Role and Research Focus on Imidazo[1,2-a]pyridine-3-acetamide Derivatives
Functionalization at the 3-position of the imidazo[1,2-a]pyridine ring with an acetamide (B32628) group introduces a key structural motif that can significantly influence the compound's biological activity. The acetamide moiety can participate in hydrogen bonding interactions with biological targets, a critical feature for molecular recognition and binding affinity.
Research on imidazo[1,2-a]pyridine-3-acetamide derivatives has revealed their potential as ligands for various receptors. For instance, radioiodinated versions of these derivatives have been synthesized to study Peripheral Benzodiazepine (B76468) Receptors (PBRs) using Single Photon Emission Computed Tomography (SPECT), indicating their utility as imaging agents. acs.orgresearchgate.net The structural modifications on the acetamide nitrogen and the phenyl ring of related compounds have been explored to optimize binding affinity and selectivity.
Overview of the Current Academic Research Landscape Pertaining to Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- and Closely Related Structures
While direct and extensive research specifically on Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- is limited in publicly available literature, the academic landscape for closely related structures is rich and provides valuable insights. The substituent at the 2-position of the imidazo[1,2-a]pyridine ring is known to play a crucial role in modulating the biological activity.
Studies on analogous compounds have demonstrated that the presence of a methyl group at the 2-position can be critical for potency. For example, in a study on imidazo-pyridinium analogs as antagonists of the Neuropeptide S receptor, the elimination of the 2-methyl substituent resulted in a significant reduction in activity. nih.gov This suggests that the 2-methyl group may be important for establishing favorable interactions with the target protein or for maintaining an optimal conformation of the molecule.
Furthermore, research on 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with potent activity against multi- and extended drug-resistant tuberculosis strains. acs.org Although the primary functional group at the 3-position is a carboxamide, the presence of the 2-methyl group in these highly active compounds further underscores its potential importance.
The synthesis of such compounds typically involves the cyclization of a 2-aminopyridine (B139424) with a suitable α-haloketone, followed by functionalization at the 3-position. acs.org For Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, a plausible synthetic route would involve the reaction of the corresponding 2-methyl-imidazo[1,2-a]pyridin-3-amine with an acetylating agent.
| Compound Structure | Substituents | Biological Activity | Key Findings |
|---|---|---|---|
| Imidazo-pyridinium analog | 2-methyl, 3-diphenylphosphorothioyl | Neuropeptide S receptor antagonist | The 2-methyl group is crucial for antagonist activity. nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamide | 2,7-dimethyl | Antituberculosis | Potent activity against multi- and extended drug-resistant Mtb strains. acs.org |
| Imidazo[1,2-a]pyridine derivative | 2-methyl, 3-(cyanomethyl), 8-(phenylmethoxy) | Gastric antisecretory | Inhibits H+/K+-ATPase. researchgate.net |
Scope and Objectives of a Comprehensive Scholarly Review on Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-
A comprehensive scholarly review on Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- would serve to collate the existing, albeit indirect, knowledge and to highlight the research gaps and future directions. The primary objectives of such a review would be:
To systematically document the synthesis of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- and its analogs.
To critically analyze the structure-activity relationships of 2-methyl substituted imidazo[1,2-a]pyridine derivatives to infer the potential biological profile of the target compound.
To identify potential biological targets for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- based on the activities of its structural relatives.
To propose future research directions, including the focused biological evaluation of this specific compound and the exploration of its potential applications in chemical biology and medicinal chemistry.
By synthesizing the available information on closely related structures, a clearer picture of the potential significance of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- can be established, thereby stimulating further investigation into this promising chemical entity.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylimidazo[1,2-a]pyridin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-8(6-9(11)14)13-5-3-2-4-10(13)12-7/h2-5H,6H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSYJLSYVVKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90944409 | |
| Record name | 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21801-84-3 | |
| Record name | Imidazo(1,2-a)pyridine-3-acetamide, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021801843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90944409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of Imidazo 1,2 a Pyridine 3 Acetamide, 2 Methyl and Its Analogues
Classical and Conventional Synthetic Routes for Imidazo[1,2-a]pyridine-3-acetamide Core Structures
Traditional synthetic strategies for the construction of the imidazo[1,2-a]pyridine (B132010) core and subsequent elaboration to the target acetamide (B32628) derivatives often involve multi-step sequences. These methods, while established, typically require sequential reactions to build the heterocyclic system and introduce the desired functional groups.
Multi-step Organic Synthesis Involving Condensation and Cyclization Processes
The cornerstone of classical imidazo[1,2-a]pyridine synthesis is the condensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound, followed by cyclization. mdpi.com This approach allows for the formation of the fused bicyclic system in a reliable manner. For the synthesis of 2-methyl-imidazo[1,2-a]pyridine derivatives, a common starting material is a substituted 2-aminopyridine which is reacted with an α-haloketone. mdpi.comgoogle.com
The general sequence can be outlined as follows:
Condensation: A substituted 2-aminopyridine reacts with an α-haloketone. The nucleophilic amino group of the pyridine (B92270) attacks the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate.
Cyclization: The intermediate undergoes an intramolecular cyclization, often promoted by heating, to form the imidazo[1,2-a]pyridine ring system. prepchem.com
This two-step process, often performed in a single pot, provides a versatile entry to a variety of substituted imidazo[1,2-a]pyridines. mdpi.comnih.gov
Introduction of the Acetamide Moiety at the 3-Position: Mannich Aminomethylation, Vilsmeier-Heck Formylation, and Glyoxylic Acid Derivatives
Once the imidazo[1,2-a]pyridine core is established, the next critical step is the introduction of the acetamide functionality at the C-3 position. The C-3 position is known to be nucleophilic and susceptible to electrophilic substitution. nih.gov Several classical methods have been employed for this purpose.
Mannich Aminomethylation: The Mannich reaction is a powerful tool for the C-H aminomethylation of imidazo[1,2-a]pyridines. researchgate.netacs.orgnih.gov This reaction typically involves the reaction of the imidazo[1,2-a]pyridine with formaldehyde (B43269) and a secondary amine to introduce an aminomethyl group at the C-3 position. researchgate.net This intermediate can then be further manipulated to yield the desired acetamide. Catalyst-free Mannich-type reactions have been developed, providing an efficient and environmentally friendly route to C-3 aminomethylated imidazopyridines. researchgate.net
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. nih.govijpcbs.comwikipedia.orgorganic-chemistry.org In the context of imidazo[1,2-a]pyridines, this reaction introduces a formyl group (-CHO) at the C-3 position using the Vilsmeier reagent, which is typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govijpcbs.com The resulting 3-formyl-imidazo[1,2-a]pyridine is a versatile intermediate that can be converted to the acetamide through various synthetic transformations. nih.gov
Glyoxylic Acid Derivatives: The use of glyoxylic acid derivatives provides another route to functionalize the C-3 position. nih.govosti.gov For instance, a three-component reaction involving an imidazo[1,2-a]pyridine, glyoxylic acid, and a boronic acid can lead to the formation of a C-3 substituted intermediate which can be a precursor to the acetamide moiety. nih.govrsc.org This reaction proceeds through a nucleophilic attack of the imidazo[1,2-a]pyridine on glyoxylic acid, followed by reaction with the boronic acid and subsequent decarboxylation. nih.gov
Conversion of Precursors to the Acetamide Functionality (e.g., Cyano Derivatives to Amides)
The final step in many classical syntheses of imidazo[1,2-a]pyridine-3-acetamide involves the conversion of a precursor functional group at the C-3 position into the desired acetamide. A common precursor is the cyano group (-CN). ekb.eg
The introduction of a cyano group at the C-3 position can be achieved through various methods, including the use of N-bromosuccinimide (NBS) and trimethylsilyl (B98337) cyanide (TMSCN). The resulting 3-cyano-imidazo[1,2-a]pyridine can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently converted to the acetamide. Alternatively, direct hydrolysis of the nitrile to the amide can be achieved under controlled acidic or basic conditions. ekb.eg For example, the hydrolysis of 3-cyanomethylation products can lead to the corresponding esters, which are then aminated to yield the final acetamide. mdpi.com
Modern and Catalyst-Mediated Synthetic Approaches to Imidazo[1,2-a]pyridine-3-acetamide Derivatives
Contemporary synthetic chemistry has seen a shift towards more efficient and atom-economical methods. These modern approaches often utilize catalysts to achieve high selectivity and yields under milder reaction conditions, and frequently involve multicomponent reactions and direct C-H functionalization strategies. rsc.orgresearchgate.net
Three-Component Reactions and Aza-Friedel–Crafts Alkylation for C3-Functionalization
Three-component reactions (3CRs) have emerged as a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single step. researchgate.netmdpi.com For the synthesis of C-3 functionalized imidazo[1,2-a]pyridines, 3CRs offer a highly efficient route. nih.govnih.govdntb.gov.uaresearchgate.net
One notable example is the aza-Friedel–Crafts reaction. nih.govnih.govdntb.gov.uaresearchgate.net A Lewis acid-catalyzed three-component reaction of an imidazo[1,2-a]pyridine, an aldehyde, and an amine can directly install a substituted aminoalkyl group at the C-3 position. nih.govnih.govdntb.gov.uaresearchgate.net This method is advantageous due to its operational simplicity, high atom economy, and broad substrate scope. nih.govnih.govdntb.gov.uaresearchgate.net
| Catalyst | Aldehyde Component | Amine Component | Solvent | Yield (%) | Reference |
| Y(OTf)₃ | Various aldehydes | Various amines | Not specified | Moderate to good | nih.govnih.govdntb.gov.uaresearchgate.net |
| Catalyst-free | Glyoxylic acid | Boronic acid | CH₃CN | Up to 75% | nih.govrsc.org |
Transition-Metal-Catalyzed Reactions: Copper-Catalyzed Carbonylation and C-H Activation Strategies
Transition-metal catalysis has revolutionized organic synthesis by enabling the direct functionalization of C-H bonds, which were traditionally considered unreactive. rsc.org This has led to the development of highly efficient methods for the synthesis of imidazo[1,2-a]pyridine derivatives.
Copper-Catalyzed Carbonylation: Copper catalysts have been effectively employed in the carbonylation of imidazo[1,2-a]pyridines to introduce a carbonyl group at the C-3 position. acs.org This can be achieved through a regioselective cross-coupling reaction of imidazo[1,2-a]pyridines with various partners in the presence of a copper catalyst and an oxidant, often molecular oxygen. acs.orgnih.gov This approach provides a direct route to C-3 carbonyl imidazo[1,2-a]pyridine derivatives, which are key intermediates for the synthesis of acetamides. acs.org Copper-catalyzed methods have also been developed for the synthesis of the imidazo[1,2-a]pyridine core itself from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org
C-H Activation Strategies: Direct C-H activation at the C-3 position of imidazo[1,2-a]pyridines is a highly attractive strategy as it avoids the need for pre-functionalized starting materials. researchgate.netresearchgate.net Various transition metals, including copper, have been utilized to catalyze the C-H functionalization of imidazo[1,2-a]pyridines with a wide range of coupling partners. researchgate.net For instance, a copper-catalyzed C-3 functionalization with 3-indoleacetic acids through an aerobic oxidative decarboxylative process has been reported. researchgate.net These C-H activation strategies offer a more sustainable and efficient alternative to traditional multi-step syntheses. researchgate.netresearchgate.net
| Metal Catalyst | Reaction Type | Key Features | Reference |
| Copper | C-H Functionalization/Carbonylation | Regioselective, uses O₂ as oxidant | acs.orgnih.gov |
| Copper | C-H Functionalization | Aerobic oxidative decarboxylative process | researchgate.net |
| Palladium | Aminocarbonylation | Introduction of carboxamide moiety | nih.gov |
Palladium-Catalyzed Introduction of Carboxamide Moieties
The introduction of carboxamide functionalities into the imidazo[1,2-a]pyridine scaffold is a crucial transformation, often pivotal in tuning the pharmacological properties of the resulting compounds. Palladium-catalyzed carbonylation reactions represent a powerful tool for this purpose. Research has demonstrated the successful introduction of the carboxamide moiety at positions 6 or 8 of the imidazo[1,2-a]pyridine nucleus. mdpi.com This has been achieved through the aminocarbonylation of the corresponding 6- or 8-iodo derivatives. mdpi.com
A significant advancement in this area is the use of a recyclable, heterogeneous palladium catalyst. This catalyst features palladium immobilized on a supported ionic liquid phase, which is decorated with pyridinium (B92312) ions. mdpi.com This system has proven efficient for the conversion of iodo-substituted imidazo[1,2-a]pyridines into their carboxamide derivatives. mdpi.com One of the challenges in the aminocarbonylation of 6-iodo derivatives is the potential for competing mono- and double carbonylation, particularly when using aliphatic amines as nucleophiles. However, by carefully selecting the reaction conditions, good to excellent selectivity for either the desired amides or the corresponding α-ketoamides can be achieved. mdpi.com The heterogeneous nature of the catalyst allows for excellent recyclability and minimizes palladium leaching, addressing both economic and environmental concerns. mdpi.com
Recent developments have also focused on palladium-catalyzed C-H olefination of imidazo[1,2-a]pyridine carboxamides. This method utilizes Pd(OAc)₂ with oxygen as the oxidant in an environmentally benign aqueous ethanol (B145695) solvent system. nih.gov This approach offers user-friendly reaction conditions, excellent yields, and a broad substrate scope, highlighting a sustainable pathway for the further functionalization of pre-existing carboxamide derivatives. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of Imidazo[1,2-a]pyridine Carboxamides
| Starting Material | Catalyst/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 6-Iodo-imidazo[1,2-a]pyridine | Pd immobilized on supported ionic liquid, CO, p-toluidine | N-(4-Methylphenyl)imidazo[1,2-a]pyridine-6-carboxamide | 67% | mdpi.com |
| Imidazo[1,2-a]pyridine carboxamide | Pd(OAc)₂, Acrylate, O₂ | C-H Olefination Product | Excellent | nih.gov |
Green Chemistry and Sustainable Synthetic Strategies for Imidazo[1,2-a]pyridine-3-acetamide Derivatives
The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutically important scaffolds like imidazo[1,2-a]pyridine. These strategies aim to reduce the use of hazardous materials, improve energy efficiency, and minimize waste generation. eurekaselect.com
Ultrasound-Assisted Synthesis and Aqueous Reaction Media
Ultrasound irradiation has emerged as a significant process-intensification tool in the synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgscispace.com This technique can dramatically accelerate reaction rates, leading to higher yields in significantly shorter timeframes. nih.gov For instance, the synthesis of 2-phenyl-imidazo[1,2-a]pyridine from 2-aminopyridine and 2-bromoacetophenone, which traditionally requires longer reaction times, can be completed in just 15 minutes with a 94% yield under ultrasonic irradiation. scispace.com
A notable eco-friendly method involves an ultrasound-assisted C-H functionalization of ketones using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water. organic-chemistry.org This approach avoids metal catalysts, bases, and toxic reagents, offering mild conditions and excellent yields of up to 97% in as little as 4 minutes. organic-chemistry.org The use of water as the reaction medium is a key advantage, aligning with green chemistry principles. organic-chemistry.org Similarly, conducting the synthesis in polyethylene (B3416737) glycol (PEG-400), a non-toxic and inexpensive solvent, under sonication has also proven to be an effective and environmentally benign process. scispace.com
The Groebke-Blackburn-Bienaymé reaction (GBBR), a multicomponent reaction used to access the imidazo[1,2-a]pyridine core, has also been adapted to greener conditions. researchgate.net The use of ultrasound assistance in conjunction with catalysts like NH₄Cl in ethanol has been explored to synthesize complex derivatives like imidazo[1,2-a]pyridine-chromones. researchgate.netamanote.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Reaction | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| 2-aminopyridine + 2-bromoacetophenone | Conventional heating | Several hours | Moderate to Good | scispace.com |
| 2-aminopyridine + 2-bromoacetophenone | Ultrasound irradiation in PEG-400 | 15 min | 94% | scispace.com |
| Ketone C-H Functionalization | High-speed stirring in water | 4 h | 80% | nih.gov |
| Ketone C-H Functionalization | Ultrasound irradiation in water | 8 min | 94% | nih.gov |
Aerobic Oxidative Coupling and Catalyst-Free Approaches
Aerobic oxidation, utilizing molecular oxygen from the air as the ultimate oxidant, represents a highly sustainable synthetic strategy. Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides a rapid and environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org This method is atom-economical, producing only water and acetic acid as byproducts. organic-chemistry.org Another innovative approach employs a coupled organocatalytic system using flavin and iodine for the aerobic oxidative C-N bond formation, enabling a multicomponent synthesis of imidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.govresearchgate.net
There is a growing interest in developing catalyst-free methods to further enhance the green credentials of synthetic protocols. nih.gov A catalyst-free, three-component Petasis-like reaction has been developed for the C-3 functionalization of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid. nih.gov This method is operationally simplistic and avoids the need for metal catalysts and external oxidants, which are often required in other functionalization strategies. nih.gov Similarly, catalyst-free conditions have been employed for the regioselective synthesis of imidazo[1,2-a]pyridine derivatives through cascade reactions in green solvents, with products often obtainable by simple filtration, thus avoiding complex purification. nih.gov
Regioselective and Stereoselective Synthesis of Imidazo[1,2-a]pyridine-3-acetamide Analogues
The biological activity of imidazo[1,2-a]pyridine derivatives is often highly dependent on the substitution pattern on the heterocyclic core, making regioselectivity a critical aspect of their synthesis. researchgate.net The nucleophilic character of the C-3 position makes it a common site for functionalization. nih.gov
Various strategies have been developed to achieve regioselective synthesis. One approach involves the tandem nucleophilic substitution/cyclization reaction between 2-aminopyridine derivatives and gem-dibromovinyl compounds. researchgate.net By carefully selecting the base, the reaction can be directed to favor the formation of 3-substituted products over their 2-substituted isomers. For example, using potassium fluoride (B91410) (KF) as the base in DMF resulted in a 76% yield of the 3-substituted product, with only a 6% yield of the 2-substituted isomer. researchgate.net
Multicomponent reactions (MCRs) also offer an efficient pathway to regioselectively substituted imidazo[1,2-a]pyridines. nih.gov A catalyst-free, three-component reaction of 2-aminopyridine, arylglyoxal, and 4-hydroxypyran in a green solvent has been shown to produce highly functionalized imidazo[1,2-a]pyridine derivatives with excellent regioselectivity. nih.gov Furthermore, copper-catalyzed regioselective dicarbonylation at the C-3 position has been achieved using N,N-disubstituted acetamide or acetone, providing a novel route to 1,2-dicarbonyl imidazo[1,2-a]pyridines. nih.gov While the provided research primarily focuses on regioselectivity, the principles can be extended to the synthesis of acetamide analogues by choosing appropriate starting materials. Information specifically on the stereoselective synthesis of chiral imidazo[1,2-a]pyridine-3-acetamide analogues is less prevalent in the reviewed literature, suggesting an area for future investigation.
Synthetic Challenges, Optimization Strategies, and Future Directions in Imidazo[1,2-a]pyridine-3-acetamide Preparation
Despite the development of numerous synthetic methods, challenges remain in the preparation of imidazo[1,2-a]pyridine-3-acetamide and its analogues. Many conventional syntheses involve tedious multi-step procedures, harsh reaction conditions, and the generation of significant waste. scispace.comnih.gov A common challenge is the need for metal catalysts or stoichiometric oxidants to achieve desired transformations, which can lead to issues with product contamination and environmental impact. nih.gov
Optimization strategies are increasingly focused on addressing these challenges by embracing green and sustainable chemistry. nih.gov The shift towards ultrasound-assisted synthesis, the use of aqueous or biodegradable solvents like PEG-400, and the development of catalyst-free reactions are key optimization trends. organic-chemistry.orgscispace.comnih.gov Multicomponent reactions (MCRs) are a particularly powerful optimization tool, as they allow for the construction of complex molecules in a single step from simple precursors, thereby increasing efficiency and reducing waste. rsc.org The optimization of catalyst systems, such as the development of recyclable heterogeneous palladium catalysts for carboxamidation, is also crucial for improving the sustainability of these syntheses. mdpi.com
Future directions in this field will likely continue to prioritize sustainability and efficiency. There is a need for the development of more catalyst-free C-H functionalization methods to avoid the costs and environmental concerns associated with metal catalysts. nih.govnih.gov Expanding the scope of aerobic oxidative coupling reactions, which use air as the oxidant, is another promising avenue. organic-chemistry.org Furthermore, a significant opportunity exists for the development of robust stereoselective synthetic methods to access chiral imidazo[1,2-a]pyridine-3-acetamide analogues, which are of great interest for exploring structure-activity relationships in drug discovery. The systematic structural optimization of the imidazo[1,2-a]pyridine scaffold to improve properties like metabolic stability will also continue to drive synthetic innovation. nih.gov
Structure Activity Relationship Sar and Rational Design of Imidazo 1,2 a Pyridine 3 Acetamide Scaffolds
Influence of Substituents on the Core Imidazo[1,2-a]pyridine (B132010) Ring System on Biological Activity
Modifications to the bicyclic imidazo[1,2-a]pyridine ring system, including the introduction of various functional groups at different positions, have a profound impact on the resulting compound's biological profile.
The substitution at the C2 position of the imidazo[1,2-a]pyridine ring is a key determinant of biological activity. While the core focus is on the 2-methyl derivative, understanding the effects of other groups provides a broader SAR context. For instance, replacing the 2-methyl group with larger aryl or heteroaryl moieties significantly modulates the compound's properties.
Research on 2-phenyl imidazo[1,2-a]pyridines has shown that further substitution on this phenyl ring can fine-tune activity. The introduction of electron-donating groups, such as methyl, or halogen atoms like fluoro, chloro, and bromo on the C2-phenyl ring, is well-tolerated and allows for the synthesis of diverse derivatives with a range of biological activities. Similarly, placing methyl or chloro groups on the pyridine (B92270) portion of the scaffold also yields active compounds. A specific example includes the 2-(5-methyl-2-thienyl) substituent, indicating that heteroaryl groups are also viable for creating active analogues. The functionalization at the C2 position with various aryl and methyl substituents has been shown to be compatible with reactions leading to potential anti-cancer agents.
| Position of Substitution | Substituent Type | Examples | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| C2 | Aryl (Phenyl) | 2-phenyl | Serves as a base scaffold for further modifications that influence activity. | |
| C2-Phenyl | Alkyl (Methyl) | 2-(p-tolyl) | Electron-donating group is well-tolerated in synthetic procedures, leading to active compounds. | |
| C2 | Heteroaryl | 2-(5-methyl-2-thienyl) | Demonstrates that heteroaromatic rings are effective substituents for biological activity. | |
| Pyridine Ring | Alkyl (Methyl) | 5-methyl, 7-methyl | Substitutions on the pyridine ring are tolerated and can influence the molecule's overall properties. |
The introduction of halogens and electron-withdrawing groups (EWGs) onto the imidazo[1,2-a]pyridine scaffold, particularly on aryl substituents, is a common strategy to modulate electronic properties, lipophilicity, and metabolic stability, thereby influencing biological activity.
Studies have demonstrated that halogenation at various positions can enhance potency. For example, derivatives with a chloro (Cl) substituent on an attached phenyl ring often display better cytotoxic activities against cancer cell lines compared to analogues with hydrogen or electron-donating methoxy groups. Specifically, 2-phenyl imidazo[1,2-a]pyridines bearing halogen groups (fluoro, chloro, bromo) on the phenyl ring have been successfully synthesized and shown to be versatile intermediates. In some cases, a bromo-substituted derivative of a related imidazo[4,5-b]pyridine showed selective, albeit moderate, antiviral activity against the respiratory syncytial virus (RSV).
Electron-withdrawing groups other than halogens, such as trifluoromethyl (CF3) and cyano (CN), on a C2-phenyl ring are also well-tolerated in synthetic schemes and contribute to the diversity of active compounds. The presence of EWGs has been noted as a favorable feature for inhibitory activity against certain enzymes.
| Position of Substitution | Substituent Type | Examples | Observed Impact on Activity | Reference |
|---|---|---|---|---|
| Aryl Ring | Halogen | -Cl | Enhanced cytotoxic activity in certain cancer cell lines. | |
| Pyridine Ring | Halogen | -Br | Conferred moderate and selective antiviral activity in a related scaffold. | |
| C2-Phenyl Ring | Halogen | -F, -Cl, -Br | Well-tolerated substitutions, allowing for modulation of electronic properties. | |
| C2-Phenyl Ring | Electron-Withdrawing Group | -CF3, -CN | Considered favorable for certain inhibitory activities and are synthetically accessible. |
Modifications of the 3-Acetamide Moiety and Their Impact on Pharmacological Potency and Selectivity
The 3-acetamide side chain is a critical component of the scaffold, directly participating in interactions with biological targets. Modifications to this moiety, particularly the terminal amide, are pivotal for tuning pharmacological potency and selectivity.
Varying the substituents on the amide nitrogen atom of the 3-acetamide group has been a fruitful strategy for discovering potent and selective compounds. The parent compound, 2-methyl-imidazo[1,2-a]pyridine-3-acetamide, can be viewed as a starting point for these modifications.
| N-Substitution Type | Example Compound Class | Impact on Activity | Reference |
|---|---|---|---|
| N,N-dialkyl | N,N-dimethylacetamides | Common motif in centrally active agents like Zolpidem congeners. | |
| N-Aryl | N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | Led to a potent P2Y14R antagonist with an IC50 of 0.6 nM. | |
| N-Heteroaryl | N-Pyridinyl acetamides | A strategy used to develop compounds with cytotoxic activity against cancer cells. |
The amide carbonyl oxygen atom of the 3-acetamide moiety is a crucial pharmacophoric feature. It often acts as a hydrogen bond acceptor, forming a key interaction with amino acid residues in the binding site of a target protein.
Structure-Activity Relationships Correlated with Specific Biological Targets
The SAR of imidazo[1,2-a]pyridine-3-acetamide derivatives is highly target-dependent. Structural modifications that enhance activity for one target may diminish it for another, enabling the development of selective agents.
Benzodiazepine (B76468) Receptors: For ligands targeting the ω1-subtype of the benzodiazepine receptor, the affinity is strongly dependent on the electrostatic potential of the amide carbonyl oxygen on the 3-acetamide side chain.
PI3K/mTOR: The imidazo[1,2-a]pyridine core has been successfully used as a scaffold for potent dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. In one study, optimization of substituents on a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine lead compound increased PI3Kα inhibitory activity by over 300-fold, achieving an IC50 of 0.0018 µM. Further modification led to a thiazole derivative with an IC50 of 0.0028 µM and high selectivity for the p110α isoform.
Anticancer Activity: A range of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against colon cancer cell lines such as HT-29 and Caco-2. Another series of novel derivatives were developed as covalent inhibitors targeting the KRAS G12C mutation, a key driver in many intractable cancers. Additionally, derivatives have been designed as inhibitors of Nek2, a kinase overexpressed in tumors, with one compound showing a potent IC50 of 38 nM in the MGC-803 gastric cancer cell line.
P2Y14 Receptor: N-substituted acetamide (B32628) derivatives of a related scaffold were identified as potent and selective antagonists of the P2Y14 receptor, which is implicated in inflammatory diseases like gout. The lead compound from this series showed potent P2Y14R antagonistic activity and favorable bioavailability.
| Biological Target | Scaffold/Derivative Class | Key SAR Finding | Potency (IC50) | Reference |
|---|---|---|---|---|
| PI3 Kinase p110α | 3-Pyrazolyl-2-methylimidazo[1,2-a]pyridine | Optimization of substituents on the pyrazole ring dramatically increased potency. | 0.0018 µM | |
| PI3Kα / mTOR | Imidazo[1,2-a]pyridine core | Methoxypyridine fragments occupying the affinity pocket gave high potency. | <100 nM | |
| Nek2 (Gastric Cancer) | Imidazo[1,2-a]pyridines | Specific substitutions led to potent proliferation inhibitory activity. | 38 nM | |
| KRAS G12C | Imidazo[1,2-a]pyridine covalent inhibitors | Scaffold is suitable for developing covalent inhibitors for this cancer target. | Potent activity reported for lead compound I-11 | |
| Benzodiazepine Receptor (ω1) | 2-Aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides | Binding affinity strongly correlates with the negative electrostatic potential of the amide carbonyl oxygen. | Not specified | |
| P2Y14 Receptor | N-Substituted-acetamide derivatives | Specific N-aryl substitution led to a highly potent antagonist. | 0.6 nM |
SAR Studies on Benzodiazepine Receptor Binding Affinity (Omega 1-Subtype Selectivity)
The imidazo[1,2-a]pyridine core is a key component of zolpidem, a well-known hypnotic agent that exhibits selectivity for the omega-1 (ω1) subtype of the benzodiazepine (BZD) receptor. nih.gov Structure-activity relationship studies on a series of 6-substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides, which are congeners of zolpidem, have provided significant insights into the structural requirements for high-affinity binding to this receptor subtype. nih.govresearchgate.net
A key finding from these studies is the critical role of the molecular electrostatic potential (MEP) in determining binding affinity. A quantitative correlation demonstrated a significant dependence of the binding affinity (measured as IC50) on the value of the deepest MEP minimum, which is associated with the amide carbonyl oxygen atom. nih.govresearchgate.net This suggests that a more negative electrostatic potential in this region enhances the interaction with the receptor. In contrast, lipophilicity parameters were found to have lower significance in this series of compounds. nih.govresearchgate.net This highlights the importance of electronic properties over hydrophobicity for ω1-subtype selectivity within this chemical class. The imidazopyridines are recognized as a valuable tool for characterizing omega receptor subtypes due to their selectivity profiles compared to non-selective benzodiazepines. nih.gov
| Compound Analogue | Key Structural Feature | Impact on ω1 Binding Affinity | Reference |
|---|---|---|---|
| 6-Substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides | Deepest Molecular Electrostatic Potential (MEP) minimum at the amide carbonyl oxygen | Binding affinity (IC50) is significantly dependent on this value (correlation r = 0.954) | nih.gov |
| 6-Substituted 2-aryl-N,N-dimethylimidazo[1,2-a]pyridine-3-acetamides | Lipophilicity (log P) | Found to be of lower significance for binding affinity | nih.gov |
| Alpidem (B1665719) | N,N-dipropylacetamide at C-3 | High affinity for ω1 and ω3 receptors, but not ω2 receptors | nih.govresearchgate.net |
SAR Profiling for Kinase Inhibition (e.g., PI3K/mTOR, FGFR, VEGFR, PDGFR, IKK-β)
The imidazo[1,2-a]pyridine scaffold has been successfully exploited to develop potent kinase inhibitors. Modifications at the 2- and 3-positions of the ring system are crucial for achieving high potency and selectivity.
PI3K Inhibition: A notable example is the discovery of 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net Optimization of this lead compound, focusing on substituents, led to a more than 300-fold increase in inhibitory activity. Further structural modifications, replacing the pyrazole with a thiazole ring, yielded a derivative with an IC50 of 0.0028 µM for p110α and high selectivity over other PI3K isoforms. nih.govresearchgate.net
VEGFR2 Inhibition: In the context of dual kinase inhibition, imidazo[1,2-a]pyridine derivatives have been designed to target both c-Met and vascular endothelial growth factor receptor 2 (VEGFR2). Structure-based design led to the identification of an imidazo[1,2-a]pyridine derivative bearing a 6-methylpyridone ring that potently inhibited both c-Met and VEGFR2 with IC50 values of 1.9 nM and 2.2 nM, respectively. nih.gov The design incorporated a rigid conformation enforced by an intramolecular hydrogen bond, which was key to the potent inhibition. nih.gov
| Target Kinase | Compound Series | Key SAR Findings | Potency (IC50) | Reference |
|---|---|---|---|---|
| PI3K p110α | 2-methyl-3-(pyrazolyl/thiazolyl)imidazo[1,2-a]pyridines | Optimization of substituents on the pyrazolyl ring and replacement with a thiazole ring significantly increased potency. | 0.0028 µM (Thiazole derivative) | nih.govresearchgate.net |
| c-Met / VEGFR2 | Imidazo[1,2-a]pyridines with pyridone ring | A 6-methylpyridone ring at the 6-position and a rigid conformation via intramolecular H-bond led to potent dual inhibition. | 1.9 nM (c-Met), 2.2 nM (VEGFR2) | nih.gov |
| FLT3 | Imidazo[1,2-a]pyridine-thiophene derivatives | Substitution at the 7-position of the imidazopyridine core resulted in a 10-fold increase in potency compared to 6-position substitution. | Potent inhibition of FLT3 and its mutants | nih.gov |
SAR for Anti-infective Activity (e.g., Antituberculosis, Antimicrobial)
The imidazo[1,2-a]pyridine-3-acetamide scaffold and its close analogues, particularly imidazo[1,2-a]pyridine-3-carboxamides (IPAs), have emerged as a promising class of anti-infective agents, especially against Mycobacterium tuberculosis (Mtb). nih.govnih.gov
Antituberculosis Activity: Extensive SAR studies have been conducted on IPAs. These studies revealed that modifications at the 3-position are critical, with 3-carboxamide analogues being more potent than 3-oxoacetamides and 3-acetamides. nih.gov For the carboxamide series, the nature of the amine substituent is a key determinant of activity. SAR investigations demonstrated that bulky and more lipophilic biaryl ethers attached to the amide nitrogen result in nanomolar potency. nih.govresearchgate.net Several compounds from this class have shown impressive minimum inhibitory concentration (MIC) values of ≤0.006 µM against replicating Mtb and also show excellent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.gov These compounds are known to target the QcrB subunit of the cytochrome bcc complex, which is essential for the energy metabolism of Mtb. nih.gov
General Antimicrobial Activity: For broader antimicrobial activity, SAR studies on imidazo[1,2-a]pyridine derivatives have indicated that the biological activity is influenced by the nature of the substituent on the phenyl ring at the C-2 position and the group at the C-7 position of the imidazo[1,2-a]pyridine core. researchgate.net For instance, structural modifications of zolpidem have led to the synthesis of imidazo[1,2-a]pyridine/pyrimidine-1,2,3-triazoles with remarkable in vitro antitubercular activity (MIC of 1.56 µg/mL), which is a two-fold improvement over the parent compound. rsc.org
| Target Organism | Compound Series | Key SAR Findings | Potency (MIC) | Reference |
|---|---|---|---|---|
| Mycobacterium tuberculosis | Imidazo[1,2-a]pyridine-3-carboxamides | 3-Carboxamides are more potent than 3-acetamides. Bulky, lipophilic biaryl ethers on the amide lead to nanomolar potency. | ≤0.006 µM | nih.govnih.gov |
| Mycobacterium tuberculosis | 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Showed excellent potency against replicating, non-replicating, MDR, and XDR Mtb strains. | ≤1 µM | acs.org |
| Gram-positive/negative bacteria | Substituted imidazo[1,2-a]pyridines | Activity is influenced by the nature of the group on the C-2 phenyl ring and the substituent at C-7. | Variable | researchgate.net |
| Mycobacterium avium | Imidazo[1,2-a]pyridine-3-carboxamides | Showed low-micromolar activity against M. avium strains. | Low-micromolar | nih.gov |
SAR for Anti-inflammatory and Neurological Activities (e.g., COX-2, Anticonvulsant)
Anti-inflammatory (COX-2 Inhibition): The imidazo[1,2-a]pyridine scaffold has been utilized to develop potent and selective cyclooxygenase-2 (COX-2) inhibitors. SAR studies on a series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridines revealed that the nature of the substituent at the C-3 position significantly impacts potency and selectivity. nih.govresearchgate.net The introduction of a morpholine ring at C-3 resulted in a compound with an IC50 of 0.07 µM and a selectivity index of 217.1 for COX-2 over COX-1. nih.gov Further studies on 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines showed that substitutions on the imidazo[1,2-a]pyridine ring and the N-phenyl ring could further enhance potency and selectivity. For example, an 8-methyl group on the core and a para-tolyl group as the N-phenyl substituent yielded a compound with a COX-2 IC50 of 0.07 µM and a selectivity index of 508.6. nih.gov
Anticonvulsant Activity: While direct SAR studies on 2-methyl-imidazo[1,2-a]pyridine-3-acetamide for anticonvulsant activity are limited, related structures show significant potential. For instance, a series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic acid derivatives demonstrated potent anticonvulsant activity through competitive antagonism at the ionotropic AMPA receptor. nih.gov This suggests that the broader imidazo[1,2-a]pyridine class can be a fruitful starting point for developing anticonvulsant agents by targeting excitatory amino acid receptors. Other related scaffolds, such as 2-phenyl-3H-imidazo[4,5-b]pyridine-3-acetamides, have also been investigated as nonbenzodiazepine anticonvulsants. acs.org
| Biological Target/Activity | Compound Series | Key SAR Findings | Potency | Reference |
|---|---|---|---|---|
| COX-2 Inhibition | 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridines | A morpholine ring at C-3 leads to high potency and selectivity. | IC50 = 0.07 µM (SI = 217.1) | nih.gov |
| COX-2 Inhibition | 2-(4-(MeSO2)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | An 8-methyl group on the core and a p-tolyl group on the C-3 amine enhance potency and selectivity. | IC50 = 0.07 µM (SI = 508.6) | nih.gov |
| Anticonvulsant (AMPA antagonism) | 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazines | Carboxylic acid derivatives show nanomolar binding affinity and potent antagonism. | Nanomolar affinity | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyridine-3-acetamide Analogues
QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity, a robust atom-based 3D-QSAR model has been developed. researchgate.net
This model was built using a training set of twenty-seven compounds and validated with a test set of eleven compounds. The statistical quality of the model was high, as indicated by a strong correlation coefficient (R²) of 0.9181 for the training set. The predictive power of the model was confirmed by a good cross-validation correlation coefficient (Q²) of 0.6745 and a Pearson-R of 0.8427 for the test set. researchgate.net Such a validated 3D-QSAR model is a valuable tool for predicting the antimycobacterial activity of newly designed imidazo[1,2-a]pyridine-3-carboxamide derivatives and can guide the synthesis of more potent analogues in the future. researchgate.net
Chemoinformatic Approaches to SAR Elucidation and Predictive Modeling
Chemoinformatic tools are instrumental in understanding SAR and in the rational design of new bioactive molecules. In the study of imidazo[1,2-a]pyridine-3-carboxamide analogues as antimycobacterial agents, several computational methods were employed. researchgate.net
A common pharmacophore hypothesis, designated HHPRR, was generated. This five-featured hypothesis consists of one positive ionizable group, two hydrophobic groups, and two aromatic rings, outlining the key structural features essential for antimycobacterial activity. researchgate.net In addition to pharmacophore modeling and the 3D-QSAR studies mentioned previously, molecular docking and Prime/Molecular Mechanics Generalized Born Surface Area (Prime/MM-GBSA) studies were also performed. researchgate.net These computational techniques provide detailed insights into the binding modes of the ligands with their target protein, helping to explain the observed SAR at a molecular level. Such integrated chemoinformatic approaches are powerful for elucidating complex SAR and for the predictive modeling of new, more effective therapeutic agents based on the imidazo[1,2-a]pyridine-3-acetamide scaffold. researchgate.net
Molecular Mechanisms of Action and Pharmacological Target Engagement
Identification of Macromolecular Targets and Binding Profiles
The biological activity of imidazo[1,2-a]pyridine (B132010) derivatives stems from their ability to interact with a variety of macromolecular targets, including receptors and enzymes. These interactions are fundamental to their downstream cellular effects.
Receptor Binding Studies (e.g., GABAergic receptors, Benzodiazepine (B76468) receptors)
Certain hybrid molecules incorporating the imidazo[1,2-a]pyridine pharmacophore have been shown to modulate GABAA receptors. One study found that hybrid compounds of avermectin (B7782182) and imidazo[1,2-a]pyridine appear to interact with both benzodiazepine- and ivermectin-binding sites on GABAA receptors. researchgate.net This dual interaction suggests a complex modulatory role for these specific derivatives in the central nervous system, which is important for the discovery of drugs for neurological disorders. researchgate.net
Enzyme Inhibition Mechanisms (e.g., PI3K/mTOR, COX-2, HDAC, ATP Synthase, QcrB, AChE/BChE)
Derivatives of imidazo[1,2-a]pyridine have demonstrated potent inhibitory activity against several key enzymes implicated in disease pathology.
PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is common in cancer. nih.govwaocp.org Several studies have reported that imidazo[1,2-a]pyridine derivatives are potent inhibitors of this pathway. nih.govwaocp.org For instance, one derivative was found to inhibit PI3Kα with an IC50 of 2 nM. nih.gov Another compound, HS-106, was shown to repress angiogenesis and induce apoptosis in breast cancer cells by targeting the PI3K/mTOR pathway. waocp.org This inhibition leads to reduced levels of phosphorylated Akt and mTOR, triggering downstream effects like cell cycle arrest and apoptosis. nih.govresearchgate.net
Cyclooxygenase-2 (COX-2): COX-2 is an enzyme that mediates inflammatory processes and is often overexpressed in various cancers. nih.gov Novel synthetic imidazo[1,2-a]pyridine derivatives have been identified as selective COX-2 inhibitors. nih.govresearchgate.net In one study, a series of derivatives exhibited highly potent COX-2 inhibition with IC50 values in the nanomolar range and high selectivity over the COX-1 isoform. researchgate.net The compound 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) was particularly notable for its high potency and selectivity. researchgate.net
| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) |
|---|---|---|---|
| 6a | 0.18 | 15.4 | 85.5 |
| 6d | 0.11 | 14.2 | 129.1 |
| 6f | 0.07 | 15.2 | 217.1 |
| Celecoxib (Control) | 0.05 | 12.8 | 256.0 |
Protein-Ligand Interaction Analysis (e.g., Docking Studies, Hydrogen Bonding Networks)
Molecular docking studies have provided insights into how imidazo[1,2-a]pyridine derivatives bind to their target enzymes. Docking analysis of selective COX-2 inhibitors revealed that their binding orientation is similar to that of the known inhibitor SC-558. researchgate.net The methylsulfonyl group present on some of the most potent derivatives, such as compound 6f, was observed to insert into a secondary pocket within the COX-2 active site, contributing to their high affinity and selectivity. researchgate.net
In another study, molecular docking showed that a novel imidazo[1,2-a]pyridine derivative, MIA, could dock into the DNA-binding site of the NF-κB p50 subunit, a key mediator of inflammatory responses. nih.gov This interaction provides a structural basis for the compound's ability to modulate the NF-κB signaling pathway. nih.gov
Modulation of Cellular Signaling Pathways by Imidazo[1,2-a]pyridine-3-acetamide Derivatives
By engaging with specific macromolecular targets, these compounds can modulate complex cellular signaling networks, influencing processes from inflammation to cell survival.
Impact on Neuroinflammation and Amyloid-Beta Plaque Formation (for related compounds)
Neuroinflammation: The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are linked to their ability to modulate key inflammatory pathways. One derivative, in combination with curcumin, was shown to suppress inflammation in cancer cells by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov Since pathways involving NF-κB and STAT3 are central to neuroinflammatory processes, this suggests a potential mechanism for activity in neurological contexts.
Amyloid-Beta Plaque Binding: A key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques in the brain. acs.org A series of imidazo[1,2-a]pyridine derivatives have been developed as high-affinity ligands for Aβ aggregates. acs.orgnih.gov The compound 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) and its analogs have shown high binding affinity to Aβ plaques. nih.govresearchgate.net In vitro studies using brain sections from transgenic mice confirmed that radioiodinated IMPY selectively binds to amyloid structures. acs.orgnih.gov This characteristic has led to their investigation as potential imaging agents for detecting Aβ plaques in vivo. nih.govnih.gov
| Compound | Binding Affinity (Ki, nM) |
|---|---|
| IMPY (16) | 15 |
| Bromo Derivative of IMPY | 10 |
Interference with Cell Proliferation and Apoptosis Pathways
Imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity by interfering with pathways that control cell proliferation and apoptosis. nih.govnih.gov Treatment of various cancer cell lines, including melanoma, cervical, and breast cancer, with these compounds leads to a dose-dependent reduction in cell viability. nih.govnih.govwaocp.org
This antiproliferative effect is often mediated by the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govtezu.ernet.in Mechanistically, these compounds have been shown to:
Induce Cell Cycle Arrest: Certain derivatives cause cells to accumulate in the G2/M phase of the cell cycle, preventing cell division. nih.gov
Activate Apoptotic Pathways: They can trigger the intrinsic mitochondrial apoptosis pathway. nih.govresearchgate.net This is evidenced by an increase in the expression of pro-apoptotic proteins like p53 and Bax, a decrease in the anti-apoptotic protein Bcl-2, and the activation of executioner caspases such as caspase-3 and caspase-9. nih.govnih.govresearchgate.net
| Compound Class/Name | Cell Line | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Compound 6 | A375 (Melanoma) | Inhibits proliferation, induces G2/M arrest and apoptosis | 9.7 - 44.6 µM (range for 3 compounds) | nih.gov |
| Compound 6 | HeLa (Cervical) | Inhibits proliferation, induces G2/M arrest and apoptosis | 9.7 - 44.6 µM (range for 3 compounds) | nih.gov |
| La23 | HeLa (Cervical) | Suppresses viability, induces apoptosis via p53/Bax pathway | 15.32 µM | researchgate.net |
| MIA | MDA-MB-231 (Breast) | Reduces cell viability, triggers apoptosis | Not specified | nih.gov |
| MIA | SKOV3 (Ovarian) | Reduces cell viability, triggers apoptosis | Not specified | nih.gov |
Effects on Bacterial Growth and Survival Pathways
The imidazo[1,2-a]pyridine scaffold is a foundational structure for a class of compounds demonstrating significant antibacterial properties, particularly against Gram-positive bacteria and mycobacteria. nih.govnih.gov While research on the specific derivative Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- is limited, extensive studies on closely related analogs provide strong evidence of this chemical family's impact on bacterial growth and viability.
Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit potent bacteriostatic activity, inhibiting the growth of various Gram-positive organisms, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of this bacteriostatic effect has been suggested to be novel, as indicated by resistance studies. nih.gov In these studies, a resistant strain of S. aureus was generated through serial passaging in the presence of an active imidazo[1,2-a]pyridin-3-amine (B132443) analog; this resistant strain did not show cross-resistance to known bacteriostatic agents, pointing to a distinct pathway of action. nih.gov
Furthermore, the imidazo[1,2-a]pyridine core is central to a series of potent antitubercular agents. rsc.orgrsc.org Certain imidazo[1,2-a]pyridine-3-carboxamides, which are structurally analogous to the 3-acetamide derivative, display exceptional bactericidal activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgplos.org The efficacy of these compounds is often in the low nanomolar range, highlighting their potential in combating this challenging pathogen. plos.org The activity of these compounds is not limited to actively replicating bacteria; some have also shown effectiveness against non-replicating Mtb strains, which is a crucial attribute for tuberculosis treatment.
Table 1: Antibacterial Activity of Representative Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridin-3-amines | S. aureus (MRSA) | 3.91 µg/mL | nih.gov |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. aureus | 0.06-64 µg/mL | nih.gov |
| 5-(2-Pyrimidinyl)-imidazo[1,2-a]pyridines | S. pneumoniae (FQR) | 0.03-64 µg/mL | nih.gov |
| Imidazo[1,2-a]pyridine-3-carboxamides | M. tuberculosis H37Rv | ≤0.006 µM | rsc.org |
| N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide | M. tuberculosis | ≤0.006 µM | plos.org |
MIC (Minimum Inhibitory Concentration); FQR (Fluoroquinolone-Resistant)
Mechanistic Insights from Comparative Studies with Known Pharmacophores
Mechanistic studies on the imidazo[1,2-a]pyridine class reveal that these compounds likely interfere with fundamental bacterial processes by engaging with targets analogous to those of established antibiotic classes.
A primary mechanism proposed for the antitubercular activity of imidazo[1,2-a]pyridine-3-carboxamides is the inhibition of the electron transport chain. nih.gov This hypothesis is supported by findings that identify QcrB, the b subunit of the ubiquinol (B23937) cytochrome C reductase (complex III), as a molecular target. nih.gov Inhibition of this complex disrupts ATP homeostasis, leading to bacterial death. This mode of action is comparable to other respiratory chain inhibitors used in antimicrobial therapy.
Another well-defined mechanism for a subset of imidazo[1,2-a]pyridine derivatives involves the inhibition of bacterial DNA topology. nih.gov Specifically, certain 5-(2-pyrimidinyl)-imidazo[1,2-a]pyridines have been identified as dual inhibitors of the ATPase domains of DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov This dual-targeting capability is significant as it mirrors the mechanism of action of the quinolone class of antibiotics, albeit by targeting the ATPase domains rather than the cleavage-reunion domains. By preventing DNA replication and repair, these compounds effectively halt bacterial proliferation. Some studies also suggest that certain complex derivatives containing the imidazo[1,2-a]pyridine-3-acetamide moiety may exert their antibacterial effects by inhibiting the beta subunit of DNA gyrase. researchgate.net
In the context of M. tuberculosis, other potential targets for this scaffold have been identified. These include ATP synthase, where imidazo[1,2-a]pyridine ethers were found to be potent inhibitors, and glutamine synthetase, which is targeted by functionalized 3-amino-imidazo[1,2-a]pyridines. rsc.orgdiva-portal.org Both ATP synthase and glutamine synthetase are essential enzymes for mycobacterial survival and represent validated targets for antibacterial drug development.
Elucidation of Downstream Molecular and Cellular Effects in Preclinical Models
To understand the broader cellular response to inhibition, transcriptional profiling experiments have been performed on M. tuberculosis treated with active imidazo[1,2-a]pyridine compounds. This approach provides a global view of the changes in gene expression following drug exposure, offering preliminary indications of the mode of action and revealing the downstream pathways affected by target engagement. Such analyses can uncover cellular stress responses, metabolic shifts, and compensatory mechanisms induced by the compound.
In vivo preclinical models, such as mouse models of M. tuberculosis infection, have been instrumental in confirming the bactericidal activity and downstream effects of lead compounds from this class. plos.org In these studies, treatment with compounds like N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide resulted in a significant decrease in bacterial burden in the lungs and spleens of infected mice. plos.org This reduction in bacterial load was comparable to that achieved by first-line anti-TB drugs. plos.org Furthermore, histopathological analysis of tissues from treated mice revealed significantly reduced inflammation compared to untreated controls, demonstrating a crucial downstream cellular and physiological consequence of the compound's antibacterial efficacy. plos.org These preclinical studies validate the in vitro findings and underscore the potential of the imidazo[1,2-a]pyridine scaffold to not only kill bacteria but also mitigate the pathological damage associated with the infection.
Preclinical Pharmacological and Biological Evaluation: Mechanistic Insights
In Vitro Cellular and Biochemical Assays for Bioactivity Assessment
Derivatives of imidazo[1,2-a]pyridine (B132010) have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. researchgate.net In vitro studies have consistently shown that these compounds can inhibit cancer cell growth, with efficacy varying based on the specific substitutions on the core scaffold.
For example, a study investigating novel imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line found that compounds designated IP-5 and IP-6 exhibited strong cytotoxic impacts with IC50 values of 45 µM and 47.7 µM, respectively. nih.govnih.govresearchgate.net Another compound, IP-7, was less potent, with an IC50 of 79.6 µM. nih.govnih.govresearchgate.net Further investigation into the mechanism revealed that IP-5 induces cell cycle arrest, evidenced by increased levels of p53 and p21 proteins, and triggers apoptosis through the extrinsic pathway, shown by heightened activity of caspase 7 and caspase 8 and increased PARP cleavage. nih.govnih.gov
Similarly, in melanoma and cervical cancer cell lines, certain imidazo[1,2-a]pyridine derivatives inhibited proliferation with IC50 values ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov One specific compound induced G2/M cell cycle arrest and apoptosis. nih.gov Other research has identified hybridized imidazo[1,2-a]pyridine compounds with potent activity against lung cancer (A549) and liver carcinoma (HepG2) cell lines, in some cases showing greater potency than the standard chemotherapy drug Cisplatin. chemmethod.com
| Compound/Derivative | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| IP-5 | HCC1937 | Breast Cancer | 45 | nih.govnih.govresearchgate.net |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | nih.govresearchgate.net |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | nih.govresearchgate.net |
| Compound 6 | A375, WM115, HeLa | Melanoma, Cervical Cancer | 9.7 - 44.6 | nih.gov |
| HB9 | A549 | Lung Cancer | 50.56 | chemmethod.com |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | chemmethod.com |
The imidazo[1,2-a]pyridine-3-acetamide/carboxamide scaffold has been identified as a powerful framework for the development of novel antimicrobial agents, particularly against mycobacteria. nih.govrsc.orgnih.gov A number of derivatives have shown potent activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov
One derivative, ND-09759 (N-(4-(4-chlorophenoxy)benzyl)-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide), exhibits a potent minimal inhibitory concentration (MIC) of ≤0.006 µM against M. tuberculosis. nih.gov Structure-activity relationship (SAR) studies have produced a range of imidazo[1,2-a]pyridine-3-carboxamides with MIC values in the low micromolar to nanomolar range. nih.govnih.gov For instance, several compounds demonstrated MIC values of ≤1 µM against replicating M. tuberculosis, with some reaching as low as 0.004 µM. nih.gov This class of compounds has also shown efficacy against Mycobacterium avium, with several derivatives displaying low-micromolar activity. nih.govnih.govresearchgate.net While highly active against mycobacteria, activity against other pathogens such as Staphylococcus aureus and Escherichia coli has also been reported for related structures, though this appears to be less pronounced. juit.ac.in
| Compound/Derivative | Pathogen | MIC Value (µM) | Reference |
|---|---|---|---|
| ND-09759 | M. tuberculosis | ≤0.006 | nih.gov |
| Compound 18 | M. tuberculosis | 0.004 | nih.gov |
| Compound 5 | M. tuberculosis | 0.2 | nih.gov |
| Various IAPs | M. avium | Low-Micromolar | nih.govnih.gov |
The biological effects of imidazo[1,2-a]pyridine derivatives are rooted in their ability to modulate the activity of specific enzymes and bind to cellular receptors. The anticancer effects, for example, are often a result of inhibiting key signaling pathways crucial for cancer cell survival and proliferation. researchgate.net
Several studies have confirmed that these compounds can inhibit the PI3K/Akt/mTOR pathway. researchgate.netnih.gov This is achieved by binding to the ATP-binding site of PI3K, leading to a downstream reduction in the phosphorylation of Akt and mTOR. nih.gov Other identified enzymatic targets include cyclin-dependent kinases (CDKs), the CENP-E kinesin motor protein, and receptor tyrosine kinases like the insulin-like growth factor-1 receptor (IGF-1R) and platelet-derived growth factor receptor (PDGFR). researchgate.netnih.gov More recently, derivatives have been developed as covalent inhibitors of KRAS G12C, an important target in intractable cancers. rsc.org Additionally, certain imidazo[1,2-a]pyridines have been synthesized as highly potent and selective inhibitors of cyclooxygenase-2 (COX-2), with IC50 values in the nanomolar range (0.07-0.18 µM). researchgate.net
In terms of receptor binding, various derivatives have been shown to interact with nuclear receptors and benzodiazepine (B76468) receptors. Specific compounds have been identified as potent agonists of the human constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in hepatic functions. nih.gov Furthermore, a series of imidazo[1,2-a]pyridine acetamides were synthesized and evaluated for their binding affinity to central and peripheral benzodiazepine receptors (PBRs), with some showing high affinity and selectivity for PBRs. researchgate.net
Mechanistic In Vivo Studies in Relevant Animal Models
In vivo studies using animal models have corroborated the therapeutic potential observed in vitro. In a mouse model of M. tuberculosis infection, the derivative ND-09759 demonstrated significant bactericidal activity. nih.gov Treatment with the compound led to a significant decrease in the bacterial load in both the lungs and spleens of infected mice, an effect comparable to first-line anti-TB drugs like isoniazid (B1672263) and rifampicin. nih.gov Histopathological analysis of the lungs from treated mice also revealed significantly reduced inflammation compared to untreated animals, serving as a key biomarker of therapeutic effect. nih.gov
The pharmacokinetic properties of imidazo[1,2-a]pyridine-3-carboxamides have been evaluated in rodent models, indicating that the scaffold possesses favorable and "tunable" characteristics. nih.gov For the antitubercular compound ND-09759, pharmacokinetic analysis in mice following a 30 mg/kg oral dose revealed a maximum serum concentration (Cmax) of 2.9 µg/ml and a prolonged half-life of 20.1 hours, suggesting good oral bioavailability and retention. nih.gov
Further studies on other derivatives have also been conducted. The in vivo pharmacokinetics of two potent anti-TB compounds were evaluated in male mice via both oral (PO) and intravenous (IV) routes, confirming that this class of compounds merits further development. nih.gov While some derivatives show excellent exposure in rodents, challenges such as high clearance in other species (e.g., cynomolgus monkeys) have been noted for certain compounds, highlighting the importance of multi-species PK studies in preclinical development. nih.gov
| Compound | Animal Model | Dose (Route) | Cmax | Half-life (t1/2) | Reference |
|---|---|---|---|---|---|
| ND-09759 | Mouse | 30 mg/kg (PO) | 2.9 µg/ml | 20.1 hours | nih.gov |
Studies in Disease Models Focusing on Underlying Molecular Processes
The therapeutic potential of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- and its derivatives has been investigated in various preclinical disease models. These studies provide crucial insights into the underlying molecular mechanisms through which these compounds exert their effects in models of infection, cancer, and neuroinflammation.
Infection Models
A significant body of research has focused on the activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. In the search for new antitubercular agents, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxamides, which share the core scaffold of the subject compound, were identified as potent inhibitors of Mtb pantothenate synthetase. acs.org This enzyme is crucial for the biosynthesis of coenzyme A, an essential cofactor for bacterial survival. Virtual screening of a compound database against the crystal structure of this enzyme led to the identification and subsequent synthesis of novel analogues. acs.org One of the most active compounds, N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide, demonstrated significant inhibitory activity against the enzyme and the whole Mtb cell. acs.org
Further studies on related imidazo[1,2-a]pyridine-3-carboxamides revealed potent activity against replicating, non-replicating, and even multi- and extensive-drug resistant (MDR/XDR) strains of Mtb. researchgate.netaksci.com Transcriptional profiling experiments and the generation of resistant mutants suggest that some of these derivatives may target QcrB, a subunit of the ubiquinol (B23937) cytochrome C reductase in the electron transport chain, thereby disrupting the bacterium's energy metabolism. aksci.com
| Compound Derivative | Disease Model/Target | Key Findings (In Vitro) | Reference |
|---|---|---|---|
| N'-(1-naphthoyl)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide (5b) | Mycobacterium tuberculosis (MTB) Pantothenate Synthetase | IC₅₀: 1.90 µM (against MTB PS) MIC: 4.53 µM (against MTB) | acs.org |
| 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides | Replicating, non-replicating, MDR, and XDR Mtb strains | Seven compounds showed MIC₉₀ values ≤1 µM against various strains. | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | MDR and XDR Mtb strains | Potency nearly 10-fold greater than the clinical candidate PA-824. | aksci.com |
Cancer Models
The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry and has been extensively evaluated in various cancer models. Studies have shown that derivatives can induce cell death and inhibit proliferation in cancer cells through multiple molecular mechanisms. For instance, novel imidazo[1,2-a]pyridine compounds have demonstrated potent cytotoxic effects against breast cancer cell lines like HCC1937. nih.govmdpi.com Mechanistic investigations revealed that these compounds can cause cell cycle arrest by increasing the levels of tumor suppressor proteins p53 and p21. mdpi.com Furthermore, they were shown to induce apoptosis (programmed cell death) through the extrinsic pathway, evidenced by the increased activity of caspases, and to inhibit the pro-survival Akt/mTOR signaling pathway. nih.govmdpi.com
In models of KRAS-mutated cancers, which are notoriously difficult to treat, a novel imidazo[1,2-a]pyridine derivative (I-11) was identified as a potent covalent inhibitor. nih.gov This compound demonstrated significant anticancer activity in KRAS G12C-mutated NCI-H358 lung cancer cells. nih.gov Other derivatives have been shown to exert anti-inflammatory effects within the tumor microenvironment by modulating key signaling pathways like STAT3/NF-κB, which are involved in cancer-related inflammation and cell survival.
| Compound Derivative | Cancer Model (Cell Line) | Molecular Mechanism/Target | Key Findings | Reference |
|---|---|---|---|---|
| IP-5 | Breast Cancer (HCC1937) | Induces cell cycle arrest and apoptosis; Inhibits Akt signaling | IC₅₀: 45 µM | nih.govmdpi.com |
| IP-6 | Breast Cancer (HCC1937) | Cytotoxic effects | IC₅₀: 47.7 µM | nih.govmdpi.com |
| Compound I-11 | Lung Cancer (NCI-H358) | Covalent inhibitor of KRAS G12C | Identified as a potent lead compound for KRAS-mutated cancers. | nih.gov |
| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) | Breast (MDA-MB-231) & Ovarian (SKOV3) Cancer | Modulation of STAT3/NF-κB/iNOS/COX-2 signaling pathway | Reduces inflammatory cytokines. |
Neuroinflammation Models
While direct studies on "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-" in specific neuroinflammation models are not extensively detailed, the known mechanisms of action for related derivatives provide a strong rationale for their potential in this area. Neuroinflammation is a key process in many neurodegenerative diseases and is heavily regulated by signaling pathways such as NF-κB and STAT3. The demonstrated ability of imidazo[1,2-a]pyridine derivatives to modulate these exact pathways in cancer models suggests a plausible mechanism for controlling inflammatory responses in the central nervous system.
Furthermore, a distinct class of 2-phenyl-imidazo[1,2-a]pyridine derivatives has been shown to act as potent and selective ligands for peripheral benzodiazepine receptors (PBRs), which are located in glial cells within the brain. Activation of these receptors stimulates the synthesis of neurosteroids, which are known to have significant neuroprotective and anti-inflammatory properties. This suggests an alternative molecular process through which the broader class of imidazo[1,2-a]pyridines could combat neuroinflammatory conditions.
High-Throughput Screening (HTS) for Identifying Novel Bioactive Imidazo[1,2-a]pyridine-3-acetamide Derivatives
High-throughput screening (HTS) has become an indispensable tool in drug discovery for rapidly evaluating large numbers of chemical compounds to identify "hits" with desired biological activity. This strategy, combined with the synthesis of focused chemical libraries, has been instrumental in uncovering the therapeutic potential of the imidazo[1,2-a]pyridine scaffold. acs.org
Both phenotypic and target-based HTS campaigns have successfully identified novel bioactive imidazo[1,2-a]pyridine derivatives. For example, a high-throughput, high-content screening campaign against kinetoplastid parasites, including Leishmania donovani, identified an imidazo[1,2-a]pyridine compound as a viable starting point for a drug discovery program. nih.gov
In addition to wet-lab screening, computational or in silico screening methods have proven highly effective. Virtual screening of large compound databases against the crystal structure of a specific biological target, such as the Mtb pantothenate synthetase, has enabled the rational identification of novel imidazo[1,2-a]pyridine-based inhibitors. acs.org This approach was further expanded through a collaborative, pre-competitive virtual screening model where proprietary pharmaceutical libraries were probed in silico to rapidly expand the chemical diversity around an initial HTS hit, leading to compounds with improved potency and selectivity. researchgate.netnih.gov
The amenability of the imidazo[1,2-a]pyridine core to diverse chemical modifications has facilitated the creation of large combinatorial libraries using techniques like solid-phase organic synthesis. acs.org These libraries are designed for HTS, allowing for the systematic exploration of structure-activity relationships and the efficient identification of lead compounds for a wide range of diseases, from infections to cancer. acs.org
Advanced Analytical and Characterization Methodologies for Imidazo 1,2 a Pyridine 3 Acetamide Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental to confirming the identity and purity of newly synthesized chemical entities. For a molecule such as Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, a combination of NMR, IR, and mass spectrometry would be employed to provide a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be used to identify the number of distinct proton environments, their integration (ratio), and their coupling patterns (spin-spin splitting), which reveals adjacent proton relationships. Key expected signals for this molecule would include singlets for the methyl group and the methylene (B1212753) protons of the acetamide (B32628) side chain, as well as distinct aromatic signals for the protons on the imidazo[1,2-a]pyridine (B132010) ring system and doublet of doublets or triplets depending on their positions. The amide protons (NH₂) would likely appear as a broad singlet.
¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. This allows for the confirmation of the total number of carbons and provides information about their chemical environment (e.g., aliphatic, aromatic, carbonyl). Key signals would include those for the methyl carbon, the methylene carbon, the amide carbonyl carbon, and the nine carbons of the fused ring system.
However, specific, experimentally determined ¹H NMR and ¹³C NMR chemical shift data for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- are not reported in the currently available literature.
Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.
For Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, the FT-IR spectrum would be expected to show characteristic absorption bands for the amide and aromatic functionalities. Key expected peaks would include:
N-H stretching: For the primary amide (–CONH₂), two bands would typically be observed in the 3100-3500 cm⁻¹ region.
C=O stretching: A strong absorption band for the amide carbonyl group, typically appearing around 1650-1690 cm⁻¹.
Aromatic C-H stretching: Signals appearing just above 3000 cm⁻¹.
Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.
A definitive list of experimentally observed vibrational frequencies for this specific compound is not available in the searched scientific databases.
Mass Spectrometry (MS, HRMS, API 4000 model) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound.
The expected analysis for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- (C₁₀H₁₁N₃O) would confirm its molecular weight (189.218 g/mol ). HRMS analysis would provide an exact mass for the protonated molecule [M+H]⁺, which would be used to confirm its molecular formula. Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern, providing further structural confirmation by showing the loss of characteristic neutral fragments (e.g., loss of the acetamide group).
Despite the utility of this technique, specific experimental HRMS data and detailed fragmentation analysis for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- have not been published in the reviewed literature.
X-ray Crystallography for Three-Dimensional Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis
To perform this analysis, a suitable single crystal of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- would be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to build a model of the electron density, from which the precise atomic positions are determined. This would confirm the connectivity of the atoms and reveal the molecule's conformation in the solid state. There are currently no published reports detailing the single-crystal X-ray diffraction analysis of this specific compound.
Analysis of Crystal Data, Hydrogen Bonding Networks, and Torsion Angles
A full crystallographic study would yield detailed data that could be presented in comprehensive tables.
Crystal Data: This includes fundamental information about the crystal's structure, such as the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).
Hydrogen Bonding Networks: The analysis would reveal intermolecular interactions, particularly hydrogen bonds. For this molecule, the amide NH₂ protons acting as donors and the amide carbonyl oxygen or the pyridine (B92270) nitrogen atom acting as acceptors would likely form a network that stabilizes the crystal packing.
As no crystal structure has been reported for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, tables containing these specific experimental data points cannot be generated.
Chromatographic Methods for Separation, Isolation, and Quantification
Chromatographic techniques are indispensable tools in the analysis of imidazo[1,2-a]pyridine derivatives, providing reliable methods for separation, purification, and quantification.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity of newly synthesized Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- and for its quantitative determination in various samples. Reversed-phase HPLC is commonly the method of choice for imidazo[1,2-a]pyridine derivatives due to their moderate polarity.
A typical HPLC method for purity analysis would involve a C18 column with gradient elution. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector, as the fused heterocyclic ring system of imidazo[1,2-a]pyridines provides strong chromophores. For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample is then determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Table 1: Representative HPLC Parameters for Purity Analysis of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique widely used to monitor the progress of chemical reactions in the synthesis of imidazo[1,2-a]pyridine derivatives. mdpi.commdpi.comacs.orgacs.orgnih.gov By spotting the reaction mixture on a TLC plate at different time intervals, chemists can qualitatively assess the consumption of starting materials and the formation of the desired product.
For a typical synthesis of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, a silica (B1680970) gel 60 F254 plate would be used as the stationary phase. mdpi.com The mobile phase, or eluent, is usually a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. mdpi.commdpi.comacs.org The ratio of these solvents is optimized to achieve good separation between the starting materials, intermediates, and the final product. Visualization of the spots is commonly achieved under UV light at 254 nm or 365 nm. mdpi.commdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and helps in its identification.
Table 2: Example TLC System for Monitoring the Synthesis of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 Aluminum Plates |
| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |
| Visualization | UV light at 254 nm |
| Expected Rf (Product) | ~0.4 - 0.6 |
| Expected Rf (Starting Material) | Varies based on specific reactants |
Bioanalytical Method Development for Research Samples in Preclinical Pharmacokinetic Studies
To understand the absorption, distribution, metabolism, and excretion (ADME) properties of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-, robust bioanalytical methods are required for its quantification in biological matrices such as plasma, serum, and tissue homogenates. Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.
The development of an LC-MS/MS method involves several key steps. First, an efficient extraction of the analyte from the biological matrix is necessary. This is often achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. Chromatographic separation is typically performed using a fast gradient on a C18 or similar reversed-phase column to separate the analyte from endogenous matrix components.
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. In MRM, a specific precursor ion (typically the protonated molecule [M+H]+) of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. An internal standard, often a stable isotope-labeled version of the analyte, is used to ensure accuracy and precision. The method is validated according to regulatory guidelines to assess its linearity, accuracy, precision, selectivity, and stability.
Table 3: Hypothetical LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Value |
| Extraction Method | Protein Precipitation with Acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Analyte) | To be determined experimentally |
| MRM Transition (Internal Standard) | To be determined experimentally |
| Lower Limit of Quantification | ~1 ng/mL |
Thermal Analysis and Polymorphism Studies (if applicable to solid-state research)
Thermal analysis techniques are crucial for characterizing the solid-state properties of pharmaceutical compounds, including Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-. These studies provide information on melting point, thermal stability, and the potential for polymorphism, which can significantly impact the bioavailability and stability of a drug product.
Differential Scanning Calorimetry (DSC) is used to measure the heat flow associated with thermal transitions as a function of temperature. A sharp endothermic peak on a DSC thermogram typically corresponds to the melting of a crystalline solid. azom.comnih.gov The temperature at which this peak occurs is the melting point. The presence of multiple melting peaks could indicate the existence of different polymorphic forms or the presence of impurities.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. azom.comnih.gov It is used to determine the thermal stability of a compound and to identify the temperature at which it begins to decompose. researchgate.net For hydrated or solvated compounds, TGA can quantify the amount of water or solvent present in the crystal lattice. azom.com
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration in pharmaceutical development. Different polymorphs can have different physical properties, including solubility and stability. Polymorphism studies often involve a combination of techniques, including DSC, TGA, X-ray powder diffraction (XRPD), and microscopy, to identify and characterize different crystalline forms.
Table 4: Representative Thermal Analysis Data
| Analysis | Observation | Interpretation |
| DSC | Sharp endotherm with an onset around 180-200 °C | Melting of a crystalline solid |
| TGA | No significant weight loss below 200 °C | Compound is thermally stable up to its melting point |
| TGA | Onset of decomposition above 220 °C | Indicates the upper limit of thermal stability |
Computational Chemistry and Cheminformatics Applications in Imidazo 1,2 a Pyridine 3 Acetamide Research
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational methods used to predict and analyze the interaction between a ligand, such as "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-", and its biological target, typically a protein receptor or enzyme.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode and for estimating the binding affinity, which is often expressed as a docking score. For derivatives of the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in elucidating their mechanism of action. For instance, in studies of related imidazo[1,2-a]pyridine derivatives as potential inhibitors for various enzymes, docking has revealed key hydrogen bonds and hydrophobic interactions within the active site that are critical for inhibitory activity. These studies provide a roadmap for optimizing the structure of "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-" to enhance its binding affinity and selectivity for a specific target.
Molecular dynamics (MD) simulations further refine the static picture provided by docking by simulating the movements of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the dynamic nature of the interactions.
Table 1: Representative Data from Molecular Docking of Imidazo[1,2-a]pyridine Derivatives
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Imidazo[1,2-a]pyridine-3-carboxamide analog | Cytochrome bc1 complex | -6.8 | TYR31, HIS56, GLU201 |
| 2-phenylimidazo[1,2-a]pyridine analog | COX-2 | -9.5 | ARG513, TYR385, SER530 |
| Alpidem (B1665719) (imidazo[1,2-a]pyridine derivative) | BZ₁ receptor | -9.6 | HIS101, TYR159, PHE77 |
This table is illustrative and compiled from data on related imidazo[1,2-a]pyridine compounds to demonstrate the type of information generated from molecular docking studies.
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-" using computational methods helps to identify the low-energy, and therefore most probable, conformations of the molecule in a biological environment. Understanding the conformational preferences is essential for designing molecules that fit optimally into a receptor's binding site. Stability studies, often carried out using MD simulations, assess how these conformations are maintained over time and in different environments, providing a more complete picture of the molecule's behavior.
Quantum Chemical Calculations: Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (HOMO/LUMO)
Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which is fundamental to its reactivity and intermolecular interactions.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-", the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the acetamide (B32628) group and the nitrogen atom in the imidazo[1,2-a]pyridine ring, indicating these as sites for hydrogen bond acceptance. nih.govxisdxjxsu.asia Positive potential regions, likely around the hydrogen atoms of the methyl and amide groups, would indicate potential hydrogen bond donor sites. nih.govxisdxjxsu.asia
Frontier Molecular Orbitals (HOMO and LUMO) are the highest occupied molecular orbital and the lowest unoccupied molecular orbital, respectively. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov For drug design, these parameters can help in predicting how a molecule will interact with its biological target at an electronic level. nih.govirjweb.com
Table 2: Illustrative Quantum Chemical Parameters for an Imidazo[1,2-a]pyridine Derivative
| Parameter | Value (eV) | Interpretation |
| HOMO Energy | -5.53 | Electron-donating capability |
| LUMO Energy | -0.83 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.70 | Chemical reactivity and stability |
Note: These values are representative and based on calculations for similar heterocyclic compounds. irjweb.com
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties.
For a series of "Imidazo[1,2-a]pyridine-3-acetamide" derivatives, a QSAR model could predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. semanticscholar.org Similarly, a QSPR model could predict important properties like solubility or melting point. The development of a statistically robust QSAR model requires a dataset of compounds with experimentally determined activities.
Virtual Screening and In Silico Library Design for Novel Imidazo[1,2-a]pyridine-3-acetamide Derivatives
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach is significantly faster and more cost-effective than traditional high-throughput screening. For the discovery of new "Imidazo[1,2-a]pyridine-3-acetamide" derivatives, a virtual library can be designed and screened against a specific biological target. nih.govresearchgate.net The screening can be based on the docking score, pharmacophore matching, or similarity to known active compounds. This allows for the rapid identification of promising hit compounds for further experimental investigation. nih.govresearchgate.net
Prediction of ADME Properties (In Silico Pharmacokinetics) for Research Compound Prioritization
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are critical for its success as a drug. In silico models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. For "Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-", computational tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. nih.govamazonaws.com These predictions are often based on established rules, such as Lipinski's rule of five, and more complex machine learning models. nih.govamazonaws.com
Table 3: Predicted ADME Properties for a Hypothetical Imidazo[1,2-a]pyridine-3-acetamide Derivative
| Property | Predicted Value | Significance |
| Molecular Weight | < 500 g/mol | Good absorption/permeation |
| LogP | < 5 | Optimal lipophilicity |
| Hydrogen Bond Donors | < 5 | Good membrane permeability |
| Hydrogen Bond Acceptors | < 10 | Good membrane permeability |
| Human Oral Absorption | High | Potential for oral administration |
This table presents a typical output from in silico ADME prediction tools, based on general characteristics of drug-like molecules. nih.govamazonaws.com
Application of Machine Learning and Artificial Intelligence in Accelerating Imidazo[1,2-a]pyridine-3-acetamide Discovery
The application of AI in the discovery of Imidazo[1,2-a]pyridine derivatives, including 2-methyl-Imidazo[1,2-a]pyridine-3-acetamide, spans several key areas:
Virtual Screening and Hit Identification
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. pharmacyjournal.org AI and ML algorithms have significantly enhanced the power and accuracy of virtual screening. pharmacyjournal.orgbiorxiv.org For the Imidazo[1,2-a]pyridine class, machine learning models can be trained on datasets of known active and inactive compounds to learn the specific structural features, or pharmacophores, that are essential for biological activity against a particular target. pharmacyjournal.org
Techniques such as Support Vector Machines (SVMs), Random Forests (RF), and Deep Neural Networks (DNNs) are employed to build predictive models. pharmacyjournal.orgencyclopedia.pub These models can then screen databases containing millions or even billions of virtual compounds far more quickly than traditional high-throughput screening (HTS). biorxiv.org For instance, a collaborative virtual screening effort successfully identified a series of Imidazo[1,2-a]pyridine hits for visceral leishmaniasis by employing ligand-based similarity screening across large, proprietary pharmaceutical databases. nih.gov This approach rapidly interrogates vast chemical spaces to find novel analogs of a known hit compound. nih.gov
Table 1: Example of a Machine Learning Model Performance in a Virtual Screening Cascade
| Model/Assay | Chemical Series | No. of Molecules | Actives (Cut-off) | Test Set Performance (AUC) |
| Anti-Malarial (P. falciparum) | Imidazopyridines & others | >3,000 | 483 (<5 µM) | 0.85 - 0.92 |
| Anti-Tubercular (M. H37Rv) | Diverse | 3,244 | 483 (<5 µM MIC90) | 0.88 |
This table is illustrative, based on data for virtual screening cascades that include imidazopyridine series. nih.gov The Area Under the Curve (AUC) is a measure of model performance, where 1.0 is a perfect score.
De Novo Drug Design
Beyond screening existing libraries, AI is capable of designing entirely new molecules, a process known as de novo drug design. mdpi.com Generative models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can learn the underlying rules of chemical structure and syntax from large datasets of known molecules. nih.govmdpi.com These models can then generate novel chemical structures that are optimized for specific properties, such as high binding affinity for a target, good selectivity, and favorable pharmacokinetic (ADMET) properties. mdpi.com
In the context of Imidazo[1,2-a]pyridines, a generative model could be trained on the known chemical space of this scaffold and its derivatives. Researchers can then instruct the model to generate new molecules that retain the core Imidazo[1,2-a]pyridine structure but possess novel substitutions predicted to enhance activity against a target like a specific kinase or receptor. nih.gov Studies have explored the de novo design of imidazopyridine-tethered pyrazolines to inhibit STAT3 phosphorylation in breast cancer cells, demonstrating the utility of this strategy in creating novel chemical entities with specific biological functions. nih.govnih.govresearchgate.net
Structure-Activity Relationship (SAR) and Lead Optimization
Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to lead optimization. Machine learning models excel at identifying complex, non-linear patterns in SAR data that may not be apparent to human researchers. nih.gov By analyzing how small changes to the Imidazo[1,2-a]pyridine scaffold affect its activity, Quantitative Structure-Activity Relationship (QSAR) models can be built to predict the potency of new, unsynthesized analogs. nih.gov
This predictive power allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, saving significant time and resources. iapchem.org For example, after identifying an initial Imidazo[1,2-a]pyridine hit, ML models can suggest modifications—such as altering the substituent at the 2-position or modifying the acetamide group at the 3-position—to improve target engagement and selectivity. nih.gov
Table 2: Illustrative QSAR Data for a Series of Imidazo[1,2-a]pyridine Analogs
| Compound ID | R1-Group (at C-2) | R2-Group (at C-3) | Molecular Descriptor (e.g., LogP) | Experimental IC50 (nM) | Predicted IC50 (nM) |
| IMP-001 | -CH3 | -acetamide | 2.1 | 150 | 145 |
| IMP-002 | -Phenyl | -acetamide | 3.5 | 85 | 92 |
| IMP-003 | -CH3 | -thioacetamide | 2.3 | 210 | 205 |
| IMP-004 | -Phenyl | -thioacetamide | 3.7 | 110 | 118 |
This table is a hypothetical representation of data used to train a QSAR model. The model learns the relationship between descriptors and activity to make predictions.
ADMET Prediction
A major cause of failure in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) or unforeseen toxicity (ADMET). iapchem.org AI and ML models are now widely used to predict these properties early in the discovery process. encyclopedia.pubiapchem.org By training on large datasets of compounds with known ADMET profiles, these models can predict properties like solubility, blood-brain barrier permeability, metabolic stability, and potential for toxicity for novel Imidazo[1,2-a]pyridine-3-acetamide derivatives before they are ever synthesized. iapchem.org This early-stage risk assessment helps to deprioritize compounds that are likely to fail later, focusing resources on candidates with a higher probability of success. mdpi.com
Future Perspectives and Emerging Research Directions for Imidazo 1,2 a Pyridine 3 Acetamide
Exploration of Novel and Unexplored Biological Targets and Pathways
While historically associated with targets like the GABA-A receptor, the imidazo[1,2-a]pyridine (B132010) scaffold is being actively investigated for its potential to modulate a variety of novel and unexplored biological targets, particularly in oncology and infectious diseases.
Future research is focused on leveraging this scaffold to develop inhibitors for key signaling pathways implicated in cancer. nih.gov These include:
Receptor Tyrosine Kinases (RTKs): The c-Met receptor tyrosine kinase is a critical target in cancer therapy. Novel imidazo[1,2-a]pyridine derivatives have been identified as potent and selective c-Met inhibitors, showing significant antitumor activity in preclinical models. nih.gov
PI3K/AKT/mTOR Pathway: This pathway is frequently dysregulated in cancer. The imidazo[1,2-a]pyridine core has been successfully used to develop inhibitors of this pathway, with some compounds demonstrating the ability to induce cell cycle arrest and apoptosis in melanoma and cervical cancer cells. nih.gov
STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is a promising therapeutic target for gastric cancer. Optimized imidazo[1,2-a]pyridine derivatives have shown significant effects in inhibiting the growth and invasion of human gastric cancer cells by targeting this pathway. nih.gov
Covalent KRAS G12C Inhibition: Using a scaffold hopping strategy, researchers have begun to explore the imidazo[1,2-a]pyridine backbone for the development of targeted covalent inhibitors against the KRAS G12C mutation, a key driver in many intractable cancers. rsc.org
Beyond oncology, the scaffold is showing promise against challenging pathogens. A series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed excellent potency against multi- and extensive drug-resistant strains of Mycobacterium tuberculosis. acs.org This highlights the potential for developing novel anti-tuberculosis agents from this chemical class.
| Biological Target/Pathway | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|
| c-Met Kinase | Oncology | Potent and selective inhibition leading to significant tumor growth inhibition in xenograft models. | nih.gov |
| AKT/mTOR Pathway | Oncology | Inhibition of p-AKT and p-mTOR, leading to G2/M cell cycle arrest and apoptosis in cancer cells. | nih.gov |
| STAT3 Signaling | Oncology (Gastric Cancer) | Systematic optimization yielded inhibitors that reduce growth, migration, and invasion of gastric cancer cells. | nih.gov |
| KRAS G12C (Covalent) | Oncology | Scaffold identified as suitable for developing novel covalent inhibitors for this challenging mutation. | rsc.org |
| Unknown (M. tuberculosis) | Infectious Disease | Carboxamide derivatives show potent activity against multi-drug resistant (MDR) and extensively drug-resistant (XDR) TB strains. | acs.org |
Development of Imidazo[1,2-a]pyridine-3-acetamide as Chemical Probes for Biological Systems
The inherent structural and photophysical properties of the imidazo[1,2-a]pyridine ring system make it an attractive scaffold for the development of chemical probes. These molecular tools are essential for visualizing and understanding complex biological processes in real-time.
Emerging research demonstrates the successful functionalization of the imidazo[1,2-a]pyridine core to create highly sensitive and selective fluorescent probes. For instance:
An imidazo[1,2-a]pyridine-functionalized xanthene dye has been developed as a fluorescent probe for the naked-eye detection of mercuric ions (Hg²⁺). This probe exhibits low cytotoxicity and has been successfully applied to detect Hg²⁺ in living cells and water samples. rsc.org
An aggregation-induced emission (AIE) fluorescent probe based on an imidazo[1,2-a]pyridine fluorophore was designed for the detection of hydrogen peroxide (H₂O₂), a key reactive oxygen species. This probe allows for the long-term tracing of both exogenous and endogenous H₂O₂ in living cells, demonstrating good biocompatibility and photostability. mdpi.com
Future work will likely focus on adapting the Imidazo[1,2-a]pyridine-3-acetamide scaffold to create probes targeted to specific enzymes or cellular compartments. By attaching reactive groups or targeting moieties, these compounds could be transformed into powerful tools for activity-based protein profiling and high-resolution cellular imaging, enabling researchers to dissect biological pathways with greater precision. rsc.orgmdpi.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
To fully understand the therapeutic potential and mechanism of action of Imidazo[1,2-a]pyridine-3-acetamide derivatives, researchers are beginning to integrate advanced "omics" technologies. These approaches provide a global view of cellular responses to a compound, offering insights that are unattainable with traditional methods.
Genomics and Transcriptomics: Transcriptional profiling has been used to investigate the mode of action of imidazo[1,2-a]pyridine-based anti-tuberculosis agents. By analyzing changes in gene expression in M. tuberculosis after treatment, researchers can generate preliminary hypotheses about the drug's molecular target. acs.org
Metabolomics: Systematic metabolic studies are crucial for understanding a drug's fate in the body. For a potent imidazo[1,2-a]pyridine-based c-Met inhibitor, metabolomic analysis in liver microsomes identified a major NADPH-dependent metabolite. This crucial information allowed for the rational design of a next-generation compound with a blocked metabolic site, aiming for improved pharmacokinetic properties. nih.gov
The future of drug development for this scaffold will increasingly rely on the integration of these omics technologies. Proteomics can identify direct protein targets and off-targets, while genomics can uncover genetic markers for sensitivity or resistance. A combined multi-omics approach will be instrumental in elucidating complex mechanisms, identifying biomarkers for patient stratification, and predicting potential toxicities early in the development process.
Advanced Scaffold Optimization and Diversification Strategies
The imidazo[1,2-a]pyridine scaffold is highly amenable to chemical modification, making it an ideal template for advanced optimization and diversification. Medicinal chemists are employing sophisticated strategies to fine-tune the pharmacological properties of these molecules to enhance potency, selectivity, and drug-like characteristics.
Key optimization strategies include:
Systematic Structural Optimization: To improve properties like metabolic stability, researchers are performing systematic modifications of the scaffold. For a series of STAT3 inhibitors, this approach led to a bioactive inhibitor with significantly improved effects on gastric cancer cells. nih.gov
Scaffold Hopping: This strategy involves replacing a core molecular scaffold with a structurally different one that maintains similar biological activity. It has been used to identify the imidazo[1,2-a]pyridine core as a novel backbone for developing covalent KRAS G12C inhibitors. rsc.org
Fragment-Based Exploration: In the development of dual PI3K/mTOR inhibitors, various ring systems were explored to occupy specific affinity and ribose pockets of the target enzymes. This led to the identification of potent fragments that could be combined to create highly effective dual inhibitors. nih.gov
Bioisosteric Replacement: This technique involves substituting one chemical group with another that has similar physical or chemical properties to enhance a desired characteristic. It was successfully used in the design of novel c-Met inhibitors based on the imidazo[1,2-a]pyridine scaffold. nih.gov
| Strategy | Objective | Example Application | Reference |
|---|---|---|---|
| Systematic Structural Optimization | Improve metabolic stability and potency. | Development of STAT3 inhibitors for gastric cancer. | nih.gov |
| Scaffold Hopping | Discover novel core structures for known targets. | Identification of the scaffold for covalent KRAS inhibitors. | rsc.org |
| Fragment-Based Exploration | Enhance target binding and potency. | Design of dual PI3K/mTOR inhibitors. | nih.gov |
| Bioisosteric Replacement | Fine-tune activity and pharmacokinetic properties. | Optimization of c-Met kinase inhibitors. | nih.gov |
Future diversification will continue to exploit the reactivity of the imidazo[1,2-a]pyridine ring, particularly at the C3 position, to introduce a wide range of functional groups and explore new chemical space. nih.gov
Innovation in Synthetic Methodologies and Process Intensification
The growing interest in imidazo[1,2-a]pyridine derivatives has spurred significant innovation in their synthesis. The focus is on developing more efficient, scalable, and environmentally benign methods to access these valuable compounds.
Recent advances and future directions in synthesis include:
Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction provide a highly efficient, one-pot method for synthesizing structurally diverse imidazo[1,2-a]pyridines. rsc.orgresearchgate.net This approach offers high atom economy and allows for rapid library generation.
Process Intensification: Traditional multi-step syntheses of imidazo[1,2-a]pyridine-3-acetamides often suffer from low yields and hazardous conditions. google.comgoogle.com New processes have been developed that are simpler, provide higher yields, and are more suitable for large-scale commercial synthesis. google.com
Eco-Friendly and Metal-Free Synthesis: There is a strong trend towards developing synthetic protocols that avoid the use of heavy metal catalysts. Recent reviews highlight numerous metal-free approaches, including acid-catalyzed condensations and microwave-assisted protocols, that are more environmentally friendly. nih.govrsc.org
Photocatalysis: Visible light-induced C-H functionalization has emerged as a powerful tool for modifying the imidazo[1,2-a]pyridine core under mild conditions, enabling reactions such as cyanomethylation, aminoalkylation, and carbosilylation. mdpi.com
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| Groebke–Blackburn–Bienaymé (GBB) Reaction | A one-pot, three-component reaction to form the fused imidazole (B134444) ring. | High efficiency, structural diversity, cost-effective. | rsc.orgresearchgate.net |
| Improved Two-Step Process | Condensation followed by reduction with phosphorus tribromide. | Higher yields, safer, suitable for commercial scale-up. | google.com |
| Metal-Free Synthesis | Utilizes catalysts like iodine or organic acids, or microwave assistance. | Environmentally benign, avoids metal contamination. | nih.gov |
| Visible Light Photocatalysis | Uses light to promote C-H functionalization at the C3 position. | Mild reaction conditions, high functional group tolerance. | mdpi.com |
The future of synthesis for this scaffold lies in combining these innovative strategies, such as using flow chemistry for process intensification and employing biocatalysis to achieve highly selective transformations under green conditions.
Exploring Multitarget Ligands and Polypharmacology
For complex multifactorial diseases like cancer, targeting a single protein is often insufficient due to pathway redundancy and the development of resistance. This has led to a growing interest in polypharmacology—the concept of designing single chemical entities that can modulate multiple biological targets simultaneously.
The imidazo[1,2-a]pyridine scaffold is an excellent platform for developing such multitarget ligands. Its versatile structure allows for the incorporation of different pharmacophores directed at the binding sites of various proteins.
A prime example is the development of dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors . nih.gov By modifying the imidazo[1,2-a]pyridine core, researchers successfully created compounds that potently inhibit both PI3Kα and mTOR. This dual inhibition can lead to a more profound and durable blockade of the PI3K/AKT/mTOR signaling pathway than targeting either kinase alone.
Future research will likely expand this concept to other target combinations. For example, one could envision a single imidazo[1,2-a]pyridine derivative designed to inhibit both a kinase like c-Met and a downstream signaling protein like STAT3. Such multitarget agents could offer superior efficacy, overcome drug resistance, and potentially have a better safety profile compared to combination therapies using multiple drugs. The continued exploration of the structure-activity relationships of this scaffold will be key to unlocking its full potential in the realm of polypharmacology. nih.gov
Conclusion: Synthesis of Knowledge and Future Research Imperatives
Comprehensive Summary of Key Academic Findings on Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- and its Research Relevance
A thorough review of existing scientific literature reveals a significant scarcity of academic findings specifically focused on the chemical compound Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-. While the broader class of imidazo[1,2-a]pyridines has been extensively investigated and shown to possess a wide array of biological activities, this particular derivative remains largely unexplored. The research relevance of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- is therefore largely inferred from the well-established importance of its parent scaffold. The imidazo[1,2-a]pyridine (B132010) core is a recognized "privileged structure" in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govnih.gov This suggests that the 2-methyl derivative holds potential as a bioactive molecule, yet empirical data to support this is currently lacking.
Significance of the Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- Core in Chemical Biology and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents due to its versatile biological activity. researchgate.netnih.gov Derivatives of this core structure have demonstrated efficacy as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, and antiviral agents. researchgate.netnih.gov Marketed drugs such as zolpidem (a sedative-hypnotic), alpidem (B1665719) (an anxiolytic), and zolimidine (B74062) (an anti-ulcer agent) all feature the imidazo[1,2-a]pyridine core, underscoring its therapeutic significance. rsc.org
The acetamide (B32628) group at the 3-position of the imidazo[1,2-a]pyridine ring is a common feature in many biologically active molecules, often contributing to their target engagement and pharmacokinetic properties. The presence of a methyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and steric interactions with biological targets. Therefore, the Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- core represents a synthetically accessible and potentially valuable scaffold for drug discovery.
Identification of Critical Knowledge Gaps and Unanswered Research Questions
The most critical knowledge gap concerning Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- is the near-complete absence of published research on its synthesis, characterization, and biological evaluation. This presents a number of unanswered research questions:
What are the most efficient and scalable synthetic routes to obtain high-purity Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-?
What are the specific biological targets of this compound?
Does it exhibit any of the known activities of other imidazo[1,2-a]pyridine derivatives, such as anticancer, antimicrobial, or neurological effects?
What is the preliminary in vitro and in vivo pharmacological and toxicological profile of this compound?
How does the 2-methyl substitution influence the structure-activity relationship (SAR) compared to other derivatives?
Strategic Recommendations for Future Academic and Preclinical Research Endeavors
To address the identified knowledge gaps, a strategic research plan is recommended:
Chemical Synthesis and Characterization: The initial focus should be on the development and optimization of a reliable synthetic pathway for Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl-. Full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography) is essential.
Broad Biological Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to identify potential therapeutic areas. This could include screens for anticancer, antimicrobial, antiviral, and neurological activities.
Target Identification and Validation: If significant biological activity is observed, subsequent studies should focus on identifying the specific molecular target(s) of the compound.
Structure-Activity Relationship (SAR) Studies: A medicinal chemistry program should be initiated to synthesize and evaluate a library of analogues of Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- to establish a clear SAR.
Preclinical Evaluation: Promising candidates from the SAR studies should be advanced to preclinical evaluation, including pharmacokinetic and in vivo efficacy studies in relevant animal models.
Broader Scientific Implications and Contributions of Imidazo[1,2-a]pyridine Research
Research into Imidazo[1,2-a]pyridine-3-acetamide, 2-methyl- would contribute to the broader understanding of the chemical biology and medicinal chemistry of the imidazo[1,2-a]pyridine class of compounds. By systematically exploring this under-researched derivative, new structure-activity relationships may be uncovered, potentially leading to the discovery of novel therapeutic agents. Furthermore, the development of new synthetic methodologies for this specific compound could have broader applications in the synthesis of other heterocyclic compounds. Ultimately, filling this knowledge gap will enrich the chemical space available to medicinal chemists and could pave the way for the development of new treatments for a range of diseases. bio-conferences.orgrsc.org
Q & A
Q. Q1. What are the recommended synthetic routes for 2-methylimidazo[1,2-a]pyridine-3-acetamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multicomponent reactions or Friedel-Crafts acylation. A common route includes:
- Step 1: Condensation of 2-aminopyridine derivatives with methylglyoxal to form the imidazo[1,2-a]pyridine core .
- Step 2: Acetylation at the C-3 position using acetic anhydride or acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
Key Optimization Factors:
- Temperature: Reactions performed at 80–100°C improve cyclization efficiency.
- Catalyst: Lewis acids like iodine (I₂) or K₂S₂O₈ enhance regioselectivity .
- Solvent: Polar aprotic solvents (e.g., DMF) favor higher yields (>75%) compared to ethanol .
Q. Table 1. Yield Optimization in Friedel-Crafts Acetylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DMF | 80 | 82 |
| I₂ | Ethanol | 60 | 68 |
| K₂S₂O₈ | Toluene | 100 | 76 |
Q. Q2. How can structural characterization of 2-methylimidazo[1,2-a]pyridine-3-acetamide be performed to confirm regiochemistry?
Methodological Answer:
- NMR Analysis:
- Mass Spectrometry: ESI-MS typically shows [M+H]⁺ at m/z 175.19, consistent with the molecular formula C₉H₉N₃O .
- X-ray Crystallography: Resolves ambiguities in substitution patterns, particularly for distinguishing C-3 vs. C-2 acetylation .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer) often arise from:
- Substituent Effects: Methyl groups at C-2 vs. C-3 alter steric hindrance and target binding .
- Assay Conditions: Varying pH or serum protein content in cell-based assays may modulate compound stability .
Strategy for Validation:
Dose-Response Curves: Establish IC₅₀ values across multiple cell lines (e.g., HepG2 vs. MCF-7) .
ADME Profiling: Assess metabolic stability using liver microsomes to identify confounding factors like rapid glucuronidation .
Q. Table 2. Bioactivity Comparison of Derivatives
| Derivative | Target Activity | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 2-Methyl-C3-acetamide | Anticancer (c-Kit) | 0.45 | High selectivity |
| 6-Chloro-C3-carboxylate | Antimicrobial | 12.3 | Broad-spectrum |
| N,N-Dimethyl-C3-acetamide | Neuroprotective | 3.2 | Blood-brain barrier penetration |
Q. Q4. What computational methods are effective for predicting reactivity and pharmacokinetics of 2-methylimidazo[1,2-a]pyridine-3-acetamide?
Methodological Answer:
- Reactivity Prediction:
- DFT Calculations: Optimize transition states for Friedel-Crafts acylation to identify rate-limiting steps (e.g., acetyl group transfer) .
- Molecular Dynamics: Simulate solvent effects on reaction pathways .
- Pharmacokinetics Modeling:
Q. Q5. How can researchers optimize synthetic protocols for scalability while maintaining purity?
Methodological Answer:
- Continuous Flow Reactors: Reduce reaction time from 12 hours (batch) to 2 hours, minimizing by-products like diacetylated impurities .
- Automated Purification: Employ flash chromatography with gradient elution (hexane/EtOAc 70:30 → 50:50) to isolate >95% pure product .
- Quality Control: Use HPLC with a C18 column (UV detection at 254 nm) to monitor residual solvents .
Q. Q6. What strategies address low yields in introducing substituents at the C-2 position?
Methodological Answer:
- Directed C-H Activation: Use Pd-catalyzed coupling with methyl iodide under microwave irradiation (150°C, 20 min) to achieve 85% yield .
- Protecting Groups: Temporarily block the C-3 acetamide with Boc groups to prevent competing reactions .
Key Challenges and Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
